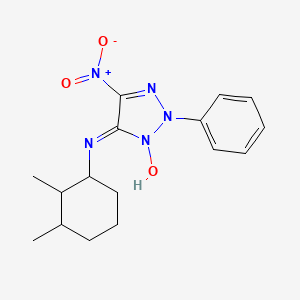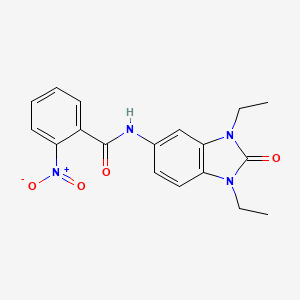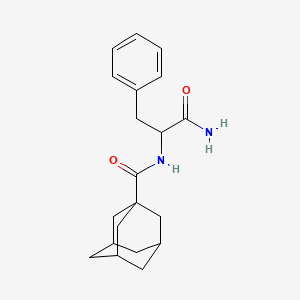![molecular formula C16H24N2O5S B4193087 N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)tetrahydro-2-furancarboxamide](/img/structure/B4193087.png)
N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)tetrahydro-2-furancarboxamide
Descripción general
Descripción
N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)tetrahydro-2-furancarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as Epetraborole and is a boron-containing small molecule that inhibits leucyl-tRNA synthetase.
Mecanismo De Acción
The mechanism of action of Epetraborole involves the inhibition of leucyl-tRNA synthetase, an essential enzyme in protein synthesis. By inhibiting this enzyme, Epetraborole prevents the production of proteins necessary for bacterial growth and survival. This mechanism of action is unique compared to other antibiotics, making Epetraborole a potential alternative for the treatment of antibiotic-resistant bacterial infections.
Biochemical and Physiological Effects
Epetraborole has been shown to have low toxicity and a favorable safety profile in preclinical studies. In animal models, Epetraborole has demonstrated efficacy against bacterial infections, including those caused by antibiotic-resistant strains. Additionally, Epetraborole has been shown to have a low potential for drug-drug interactions, making it a promising candidate for combination therapy with other antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Epetraborole for lab experiments is its unique mechanism of action, which allows for the study of protein synthesis inhibition in bacteria. Additionally, Epetraborole has low toxicity and a favorable safety profile, making it a suitable candidate for in vivo studies. However, one limitation of Epetraborole is its potential for resistance development, which may limit its long-term effectiveness as an antibiotic.
Direcciones Futuras
There are several future directions for the study of N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)tetrahydro-2-furancarboxamide. One area of research is the development of combination therapies with other antibiotics to enhance efficacy against antibiotic-resistant bacterial infections. Another area of research is the optimization of the synthesis method to improve yields and reduce costs. Additionally, further studies are needed to investigate the potential for resistance development and to identify strategies to prevent or overcome resistance. Finally, the potential therapeutic applications of Epetraborole beyond antibacterial activity, such as its potential as an antifungal or antiviral agent, should be explored.
Conclusion
In conclusion, N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)tetrahydro-2-furancarboxamide, or Epetraborole, is a boron-containing small molecule with unique potential as an antibiotic. Its mechanism of action, low toxicity, and favorable safety profile make it a promising candidate for further development as an antibiotic, as well as for other potential therapeutic applications. Further research is needed to fully explore the potential of Epetraborole and to identify strategies to overcome limitations such as resistance development.
Aplicaciones Científicas De Investigación
Epetraborole has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to be effective against a wide range of bacterial species, including Gram-positive and Gram-negative bacteria. Epetraborole has also been shown to have low toxicity and a favorable safety profile, making it a promising candidate for further development as an antibiotic.
Propiedades
IUPAC Name |
N-[4-(3-ethoxypropylsulfamoyl)phenyl]oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S/c1-2-22-11-4-10-17-24(20,21)14-8-6-13(7-9-14)18-16(19)15-5-3-12-23-15/h6-9,15,17H,2-5,10-12H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMIDRBMPMRDGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3-ethoxypropylsulfamoyl)phenyl]oxolane-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~-[(dimethylamino)sulfonyl]-N~2~-phenyl-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B4193013.png)
![N-[3-{[(5-chloro-2-methylphenyl)amino]carbonyl}-4-(1-piperidinyl)phenyl]-2-furamide](/img/structure/B4193025.png)
![8-ethyl-4-(4-fluorophenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B4193029.png)

![3-[3-(4-morpholinyl)propyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B4193045.png)

acetate](/img/structure/B4193058.png)
![3-(4-{[4-(4-methoxy-2-nitrophenyl)-1-piperazinyl]carbonyl}phenyl)-2H-chromen-2-one](/img/structure/B4193064.png)
![methyl 4-oxo-3-[(2-thienylcarbonyl)amino]-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate](/img/structure/B4193068.png)
![4-methyl-N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4193076.png)
![N-[2-(1-adamantyloxy)ethyl]-4-methylbenzamide](/img/structure/B4193083.png)
![1-benzyl-4-{5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}piperazine](/img/structure/B4193116.png)
![methyl ({2-[(2-cyanophenyl)thio]benzoyl}amino)(phenyl)acetate](/img/structure/B4193123.png)
